Ethyl 1,4-dibenzylpiperazine-2-carboxylate Ethyl 1,4-dibenzylpiperazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 72351-59-8
VCID: VC6894294
InChI: InChI=1S/C21H26N2O2/c1-2-25-21(24)20-17-22(15-18-9-5-3-6-10-18)13-14-23(20)16-19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3
SMILES: CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C21H26N2O2
Molecular Weight: 338.451

Ethyl 1,4-dibenzylpiperazine-2-carboxylate

CAS No.: 72351-59-8

Cat. No.: VC6894294

Molecular Formula: C21H26N2O2

Molecular Weight: 338.451

* For research use only. Not for human or veterinary use.

Ethyl 1,4-dibenzylpiperazine-2-carboxylate - 72351-59-8

Specification

CAS No. 72351-59-8
Molecular Formula C21H26N2O2
Molecular Weight 338.451
IUPAC Name ethyl 1,4-dibenzylpiperazine-2-carboxylate
Standard InChI InChI=1S/C21H26N2O2/c1-2-25-21(24)20-17-22(15-18-9-5-3-6-10-18)13-14-23(20)16-19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3
Standard InChI Key KKXWTUYDLQVOOO-UHFFFAOYSA-N
SMILES CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 1,4-dibenzylpiperazine-2-carboxylate consists of a piperazine ring substituted with two benzyl groups at the 1- and 4-positions and an ethyl ester group at the 2-position. X-ray crystallography of related compounds, such as (2,8-dibenzyloctahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)-methanol, confirms the chair conformation of the piperazine ring and the spatial arrangement of substituents, which influence reactivity and intermolecular interactions .

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC21H26N2O2\text{C}_{21}\text{H}_{26}\text{N}_2\text{O}_2
Molecular Weight338.44 g/mol
Boiling Point200 °C
Density1.130 ± 0.06 g/cm³
pKa5.88 ± 0.10
CAS Registry Number72351-59-8

These properties are critical for solubility, stability, and reactivity in synthetic applications . The relatively low pKa suggests moderate basicity, influencing its behavior in acid-catalyzed reactions.

Synthesis and Mechanistic Insights

Traditional Synthetic Routes

Early syntheses of ethyl 1,4-dibenzylpiperazine-2-carboxylate involved multi-step sequences starting from simpler piperazine precursors. For example, Gubert et al. described a 7-step protocol beginning with ethyl 1,4-dibenzylpiperazine-2-carboxylate to access the unsubstituted OPP framework . These methods often required protective group strategies and chromatographic purification, limiting scalability.

Novel One-Pot Synthesis via Nitro-Mannich Reaction

A breakthrough was achieved through a serendipitous nitro-Mannich reaction, enabling a one-pot synthesis of OPP derivatives. When 1,4,7-trimethyldiethylenetriamine reacted with nitromethane and para-formaldehyde in refluxing ethanol, an unexpected nitro group displacement occurred, yielding the tricyclic aziridinium ion intermediate 6. Subsequent nucleophilic ring opening by water produced (2,8-dibenzyloctahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)-methanol (5a), as confirmed by single-crystal X-ray diffraction (Fig. 1) .

Mechanistic Pathway:

  • Nitro-Mannich Condensation: Formation of the initial adduct 4.

  • Intramolecular Displacement: The central nitrogen atom displaces the nitro group, generating aziridinium ion 6.

  • Ring Opening: Water acts as a nucleophile, opening the strained three-membered ring to yield 5a .

This method reduces synthetic steps and improves efficiency, making it invaluable for accessing OPP-based drug candidates.

Applications in Pharmaceutical Research

Role in Heterobicyclic System Synthesis

Ethyl 1,4-dibenzylpiperazine-2-carboxylate is a precursor to OPPs, which are privileged scaffolds in drug discovery. OPPs exhibit conformational rigidity and hydrogen-bonding capacity, enhancing their affinity for biological targets. For instance, OPP derivatives have been explored as:

  • Neurological Agents: Modulators of serotonin and dopamine receptors .

  • Anticancer Compounds: Inhibitors of protein-protein interactions .

Functionalization and Derivative Synthesis

The ethyl ester group in ethyl 1,4-dibenzylpiperazine-2-carboxylate permits diverse functionalizations:

  • Hydrolysis: Conversion to carboxylic acids for further coupling reactions.

  • Aminolysis: Synthesis of amide derivatives with enhanced bioavailability.

  • Reduction: Generation of alcohol intermediates for prodrug strategies .

Comparative Analysis with Related Piperazine Derivatives

Ethyl 1-Benzyl-4-Methylpiperazine-2-Carboxylate (CAS 63285-59-6)

This analog replaces one benzyl group with a methyl group, reducing steric hindrance and altering pharmacokinetic properties. While it shares the ethyl ester moiety, its simpler structure limits utility in complex heterocycle synthesis.

Methyl 1,4-Dibenzylpiperazine-2-Carboxylate Hydrochloride (CID 45264773)

The methyl ester variant exhibits higher crystallinity and solubility in polar solvents, facilitating purification. Protonation of the piperazine nitrogen enhances stability in acidic formulations .

Future Directions and Challenges

Scalability and Green Chemistry

Current one-pot methods rely on stoichiometric reagents and organic solvents. Future work should explore catalytic systems and aqueous conditions to improve sustainability .

Targeted Drug Discovery

Structural diversification of OPPs derived from ethyl 1,4-dibenzylpiperazine-2-carboxylate could yield novel kinase inhibitors or antimicrobial agents. Computational modeling and high-throughput screening will accelerate lead optimization.

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